molecular formula C8H9BrFN B3176962 (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine CAS No. 1228559-00-9

(S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine

Cat. No. B3176962
CAS RN: 1228559-00-9
M. Wt: 218.07
InChI Key: BRPFKIPSXUHGSH-YFKPBYRVSA-N
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Description

(S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine, also known as S-bromo-2-fluoroethamphetamine, is a synthetic compound belonging to the phenethylamine class of compounds. It is structurally related to the commonly used recreational drugs, amphetamine and methamphetamine, but has a different pharmacological profile. This compound has been studied for its potential therapeutic applications due to its unique properties.

Scientific Research Applications

(S)-1-(4-bromo-2-fluorophenyl)ethan-1-amineuoroethamphetamine has been studied for its potential applications in scientific research due to its unique properties. It has been used as a tool to study the effects of psychostimulants on the brain, as well as its potential therapeutic applications in the treatment of neurological disorders. It has also been studied for its potential use as a diagnostic tool for various diseases, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism of Action

The mechanism of action of (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amineuoroethamphetamine is not completely understood. It has been hypothesized that the compound acts as a potent agonist at the dopamine and norepinephrine transporters, which are proteins found in the brain that are responsible for regulating the levels of these neurotransmitters. It has also been suggested that the compound may act as an inhibitor of monoamine oxidase, which is an enzyme that is responsible for breaking down neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amineuoroethamphetamine are not completely understood. However, it has been shown to have stimulant-like effects in animals, with increased locomotor activity and increased alertness. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which may explain its stimulant-like effects. In addition, it has been shown to have anxiolytic-like effects in animals, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

The use of (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amineuoroethamphetamine in laboratory experiments has several advantages. It is relatively easy to synthesize, and the reaction conditions are relatively mild. It is also relatively stable, making it suitable for long-term storage. Furthermore, it has been shown to have stimulant-like effects in animals, which makes it a useful tool for studying the effects of psychostimulants on the brain.
However, there are also some limitations to using (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amineuoroethamphetamine in laboratory experiments. It is a relatively new compound and its pharmacological profile is not yet fully understood. In addition, its long-term effects on the body are not yet known, and it is not approved for human use. Finally, its effects on humans are not yet well-studied, so further research is needed to fully understand its potential therapeutic applications.

Future Directions

The potential future directions for (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amineuoroethamphetamine include further studies on its pharmacological profile and long-term effects on the body. In addition, further research is needed to study its potential therapeutic applications in the treatment of neurological disorders and anxiety disorders. Finally, more studies are needed to understand its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

(1S)-1-(4-bromo-2-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPFKIPSXUHGSH-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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